
STING agonist-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-35 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune system. This pathway plays a significant role in the body’s defense against infections and cancer by inducing the production of type I interferons and other cytokines . This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of STING agonist-35 involves several synthetic steps. One common method includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route typically involves the following steps:
Formation of Lipid Nanoparticles: Lipid nanoparticles are prepared by hydrating a lipid film with an aqueous ammonium sulfate solution, followed by vortexing and ultrasound treatment.
Encapsulation of STING Agonist: The STING agonist is then encapsulated within the lipid nanoparticles, which helps in maintaining its stability and enhancing its delivery to target cells.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring the consistency and purity of the final product. This includes optimizing the encapsulation efficiency and stability of the lipid nanoparticles, as well as ensuring the reproducibility of the synthetic steps .
Chemical Reactions Analysis
Types of Reactions: STING agonist-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
STING agonist-35 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the production of type I interferons.
Infectious Disease Research: Investigated for its potential to enhance immune responses against viral and bacterial infections.
Autoimmune Disease Research: Studied for its role in modulating immune responses in autoimmune diseases.
Mechanism of Action
STING agonist-35 exerts its effects by activating the STING pathway. Upon activation, STING induces the production of type I interferons and other cytokines, which play a crucial role in the immune response . The activation of STING leads to the phosphorylation of the transcription factor interferon regulatory factor 3 (IRF3), which then translocates to the nucleus and induces the expression of interferon-stimulated genes . This cascade of events enhances the immune response against tumors and infections .
Comparison with Similar Compounds
STING agonist-35 is unique in its ability to activate the STING pathway effectively. Similar compounds include:
Cyclic Dinucleotides (CDNs): These are the first-generation STING agonists, which include cyclic GMP-AMP (cGAMP).
Non-CDN STING Agonists: These include compounds like dimeric amidobenzimidazole (diABZI), which have shown promise in preclinical studies.
This compound stands out due to its enhanced stability and delivery mechanisms, making it a promising candidate for further research and clinical applications .
Properties
Molecular Formula |
C21H20F2N8Na2O11P2S |
|---|---|
Molecular Weight |
738.4 g/mol |
IUPAC Name |
disodium;7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-3,12-dioxido-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O11P2S.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(39-21)2-38-44(36,45)42-14-9(3-37-43(34,35)41-15)40-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,35)(H,36,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11+,13?,14?,15+,20-,21-,44?;;/m1../s1 |
InChI Key |
FIBYBBVCGJOJGU-NFTCVINWSA-L |
Isomeric SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


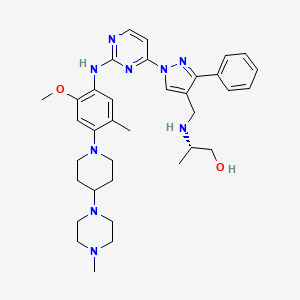

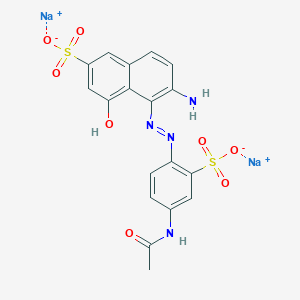
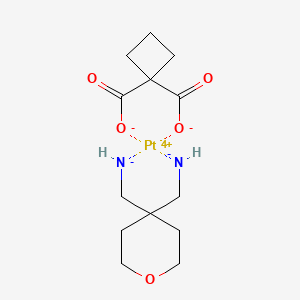
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
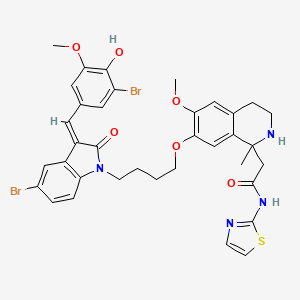
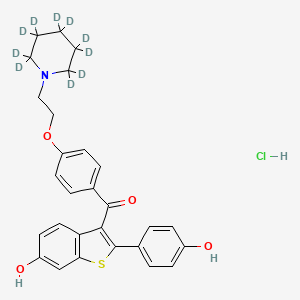

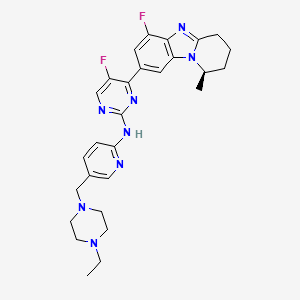

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
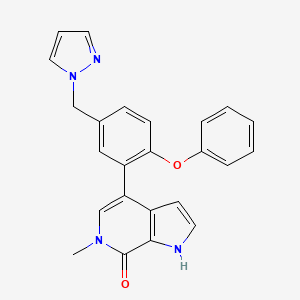
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
